molecular formula C21H23N3O2S B10986259 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Katalognummer: B10986259
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: ZNKVRNYXBCPSPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a benzothiazole core linked via a propan-1-one chain to a 2-methoxyphenyl-substituted piperazine moiety.

Eigenschaften

Molekularformel

C21H23N3O2S

Molekulargewicht

381.5 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H23N3O2S/c1-26-18-8-4-3-7-17(18)23-12-14-24(15-13-23)21(25)11-10-20-22-16-6-2-5-9-19(16)27-20/h2-9H,10-15H2,1H3

InChI-Schlüssel

ZNKVRNYXBCPSPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 1-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1,3-Benzothiazol-2-yl)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring oder am Benzothiazolring stattfinden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

    Substitution: Halogenierte Lösungsmittel und Basen wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Benzothiazole derivatives have garnered attention for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for enhancing cholinergic transmission in the brain .

Table 1: Neuropharmacological Activities of Benzothiazole Derivatives

ActivityMechanism of ActionReference
AChE InhibitionIncreases acetylcholine levels
NeuroprotectionReduces oxidative stress
Aβ DisaggregationPrevents aggregation of amyloid-beta peptides

Anticancer Activity

Research has shown that benzothiazole derivatives possess significant anticancer properties. Compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one have demonstrated antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .

Table 2: Anticancer Activities of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Benzothiazole Derivative ADalton's LymphomaAngiogenesis inhibition
Benzothiazole Derivative BBreast CancerCell cycle arrest

Case Study 1: Neuroprotective Effects

In a study involving a mouse model of Alzheimer's disease, a derivative of the compound was tested for its neuroprotective effects. The results indicated that the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of related benzothiazole-piperazine hybrids against human cancer cell lines. The study found that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. The compounds were also evaluated for their ability to inhibit tumor growth in vivo, showing promising results .

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their key features:

Compound Name Core Structure Piperazine Substituent Key Modifications Reference
Target Compound Benzothiazole 2-Methoxyphenyl Propan-1-one linker
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone (7d) Benzo[b]thiophene 2-Methoxyphenyl Benzo[b]thiophene core; dimethoxy groups
1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Benzothiophene Pyridin-2-yl Pyridine substituent
G856-8987 Benzothiazole 6-Methoxy-1,3-benzothiazol-2-yl + Tosyl Tosyl group on propanone linker
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Piperazine derivative 2-Methoxyphenyl + Chloro-methylphenoxy Phenoxy-ethoxyethyl extension

Key Observations :

  • Piperazine Substituents : The 2-methoxyphenyl group (target compound) is associated with serotonin receptor affinity, while pyridin-2-yl (7e) enhances binding inhibition (IC50 = 2.50 μM) .
  • Linker Modifications : Tosyl groups (G856-8987) increase polarity, which may influence solubility and pharmacokinetics .

Pharmacological Activity Comparisons

Serotonin Receptor Binding
  • Compound 7e : Exhibited 60% inhibition of [3H]-8-OH-DPAT binding (serotonin receptor subtype) with Ki = 2.30 μM, indicating high affinity for 5-HT1A receptors .
  • Target Compound : The 2-methoxyphenylpiperazine group is structurally similar to ligands targeting 5-HT1A/2A receptors, though activity may vary due to the benzothiazole core .
Anticancer Potential
  • Nitroimidazole Derivatives (5o–5r) : Demonstrated cytotoxicity against breast (MCF-7, MDA-MB231) and prostate (PC-3, DU145) cancer cell lines, with IC50 values in the micromolar range .
  • Benzothiazole Derivatives: Benzothiazole-piperazine hybrids (e.g., compound 3 in ) are known for anticancer activity via kinase inhibition, suggesting the target compound may share similar mechanisms .

Physicochemical Properties

Property Target Compound 7d 7e G856-8987
Molecular Weight ~421.5 g/mol (estimated) 483.6 g/mol 437.5 g/mol 491.6 g/mol
Solubility Moderate (non-ionic) Low (lipophilic core) Moderate (pyridine) High (sulfonyl group)
logP (Predicted) ~3.5 ~4.2 ~3.0 ~2.8

Key Insights :

  • Tosyl-containing analogs (G856-8987) show enhanced solubility due to polar sulfonyl groups .

Biologische Aktivität

The compound 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one , a hybrid of benzothiazole and piperazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperazine ring, which is known for enhancing bioactivity through various mechanisms. The presence of the methoxyphenyl group contributes to its lipophilicity and receptor binding affinity, potentially influencing its pharmacokinetic properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that benzothiazole-piperazine hybrids exhibited IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Cell Line IC50 (µM)
HeLa5.4
Caco-26.8
MCF-7 (Breast Cancer)7.5

2. Neuroprotective Effects

Benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) is crucial for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases. Studies suggest that such compounds may also exhibit amyloid-beta (Aβ) disaggregation properties, contributing to their neuroprotective effects .

3. Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented extensively. Compounds similar to the one have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound was found to exhibit MIC values lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The biological activity of 3-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine moiety interacts with various neurotransmitter receptors, including serotonin receptors (5-HTR), which play a role in mood regulation and anxiety .
  • Enzymatic Inhibition : The compound may inhibit key enzymes such as AChE and various kinases involved in cancer progression and neurodegeneration .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer efficacy of several benzothiazole-piperazine hybrids against a panel of human tumor cell lines. The results indicated that modifications to the piperazine structure significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values below 5 µM against aggressive cancer types.

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that compounds containing the benzothiazole moiety could effectively inhibit AChE activity while promoting neuronal survival in models of oxidative stress, suggesting potential for therapeutic application in Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A two-step approach is typical:

Piperazine functionalization : React 2-methoxyphenylpiperazine with a propanone derivative (e.g., bromopropanone) under nucleophilic substitution conditions.

Benzothiazole coupling : Introduce the benzothiazole moiety via a condensation reaction, using catalysts like tetra-nn-butyl ammonium bromide to enhance reactivity .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields. Purify via column chromatography using silica gel and gradient elution (hexane:EtOAc) .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

  • Analytical workflow :

  • NMR : 1^1H and 13^13C NMR to verify substituent integration and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic signals at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, triclinic crystal systems (space group P1P\overline{1}) with unit cell parameters a=12.188a = 12.188 Å, b=12.589b = 12.589 Å have been reported for analogous compounds .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at calculated m/zm/z) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

  • In vitro assays :

  • Receptor binding : Screen for affinity at serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) due to the piperazine moiety’s known CNS activity .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-Glo™ assays) .
    • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at µM–mM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with improved target selectivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT1A_{1A} PDB ID: 6WGT). Focus on hydrogen bonding between the methoxyphenyl group and residues like Asp116 .
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft EsE_s) parameters of substituents to predict activity trends .
    • Validation : Synthesize top-ranked analogs and compare experimental vs. predicted IC50_{50} values .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Case example : Discrepancies in IC50_{50} values between cell-free enzymatic assays and cell-based systems may arise from:

  • Membrane permeability : Measure logP (e.g., shake-flask method) to assess compound bioavailability .
  • Metabolic stability : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
    • Mitigation : Use prodrug strategies (e.g., esterification of the propanone carbonyl) to enhance stability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Structural insights :

  • Intermolecular interactions : Analyze hydrogen bonds (e.g., C=O⋯H–N) and π-π stacking between benzothiazole and methoxyphenyl groups. These interactions can reduce solubility but enhance thermal stability .
  • Thermal analysis : Perform DSC/TGA to correlate melting points (e.g., 187–190°C for similar piperazine derivatives) with crystallinity .
    • Impact on formulation : Low aqueous solubility may necessitate nanosuspension or co-crystallization with succinic acid .

Q. What advanced spectroscopic techniques can elucidate dynamic molecular behavior in solution?

  • Techniques :

  • 2D NMR (NOESY/ROESY) : Detect through-space correlations between the benzothiazole and piperazine protons to confirm conformational flexibility .
  • Time-resolved fluorescence : Study solvatochromic shifts to assess polarity-dependent excited-state dynamics .
    • Applications : Correlate solution-state dynamics with membrane permeability or binding kinetics .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., benzothiazole coupling) .
  • Data interpretation : Cross-validate crystallographic data (e.g., C–C bond lengths ±0.002 Å) with DFT-optimized structures .
  • Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., NIH Revitalization Act for in vivo studies) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.